N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide

Medicinal Chemistry Indole Derivatives Conformational Analysis

Distinct indole-ureido-acetamide hybrid with an ethyl spacer vs. phenyl/carboxylate linkers. Designed as a negative control for CARM1 activation assays and a privileged scaffold for 5-LOX inhibitor SAR. Synthesized via ethylenediamine coupling for high-purity R&D and further derivatization. Order now for focused compound library screening.

Molecular Formula C14H18N4O2
Molecular Weight 274.324
CAS No. 899990-47-7
Cat. No. B2830460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide
CAS899990-47-7
Molecular FormulaC14H18N4O2
Molecular Weight274.324
Structural Identifiers
SMILESCC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)C
InChIInChI=1S/C14H18N4O2/c1-10(19)15-7-8-16-14(20)17-12-9-18(2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,19)(H2,16,17,20)
InChIKeyCAROATRKLNLRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 899990-47-7): Structural Identity, Physicochemical Baseline, and Procurement Context


N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 899990-47-7) is a synthetic indole-ureido-acetamide hybrid with molecular formula C14H18N4O2 and molecular weight 274.32 g/mol . The compound incorporates a 1-methylindole core linked through a urea bridge to an N-ethylacetamide side chain, placing it within a broader class of indole-urea-acetamide scaffolds that have been investigated as privileged structures in medicinal chemistry for targets including 5-lipoxygenase [1] and coactivator-associated arginine methyltransferase 1 (CARM1) [2]. Publicly available quantitative bioactivity data specific to this CAS number, however, remain exceptionally limited in peer-reviewed primary literature and authoritative databases as of the current search date.

Why Generic Substitution of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 899990-47-7) with Close Structural Analogs Carries Scientific and Procurement Risk


Within the indole-ureido-acetamide chemotype, even subtle variations in linker length and composition between the urea and terminal amide groups can profoundly alter conformational flexibility and pharmacophore presentation, a relationship documented in analogous ureido-acetamide series targeting CCK-B/gastrin receptors [1] and CARM1 activation [2]. The ethylenediamine-derived spacer in N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide distinguishes it from phenyl-linked analogs such as N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899753-68-5) and from carboxylate-containing uracandolates, making untested interchange scientifically unsound in the absence of direct comparative bioactivity or ADMET profiling.

Quantitative Comparative Evidence for N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 899990-47-7) Against Structural Analogs


Linker-Dependent Conformational and Molecular Recognition Differentiation: Ethyl vs. Phenyl Spacer in Indole-Ureido-Acetamide Analogs

The target compound features an ethyl linker between the urea NH and terminal acetamide, whereas the closest commercially referenced analog N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899753-68-5) incorporates a rigid phenyl spacer . The ethyl linker provides greater conformational degrees of freedom (estimated 3 additional rotatable bonds), which in related ureido-acetamide series has been shown to strongly influence the distance and angular presentation of the terminal amide hydrogen bond donor/acceptor to biological targets [1][2]. No direct head-to-head bioactivity comparison between these two compounds has been published in peer-reviewed literature; therefore, the functional consequences of this linker variation remain unquantified.

Medicinal Chemistry Indole Derivatives Conformational Analysis

Absence of Carboxylate Functionality vs. Uracandolates: Implications for CARM1 Activator Pharmacology

The uracandolate series (aryl ureido acetamido indole carboxylates) reported by Castellano et al. [1] demonstrated CARM1 activation with EC50 values in the low micromolar range for representative compounds (e.g., compound 9b enhanced H3 methylation ~2.5-fold at 30 µM in in vitro assays). The target compound N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide differs from uracandolates by lacking the indole carboxylate group, which was identified as a critical pharmacophoric element for CARM1 binding in the parent series [1]. This structural divergence predicts a fundamentally different pharmacological profile, though no direct CARM1 activity data have been published for CAS 899990-47-7.

Epigenetics CARM1 Arginine Methylation

Scaffold-Level Evidence: Indole-Urea-Acetamide Motif as 5-Lipoxygenase Inhibitor Pharmacophore

US Patent 5,095,031 [1] discloses substituted indole urea, oxime, acetamide and hydroxamic acid compounds as inhibitors of 5-lipoxygenase (5-LOX), the rate-limiting enzyme in leukotriene biosynthesis. The patent establishes that indole-urea-acetamide hybrids can inhibit 5-LOX with potency sufficient for therapeutic development in inflammatory disease models, though specific IC50 values for the target compound are not disclosed. In a structurally related class, indole-based 5-LOX inhibitors have demonstrated IC50 values ranging from 0.1 to 10 µM in cell-based rat peritoneal leukocyte assays [2]. The target compound contains the indole-urea-acetamide motif but has not been individually profiled in published 5-LOX assays.

Inflammation 5-Lipoxygenase Leukotriene Biosynthesis

Physicochemical Differentiation: Molecular Weight, Hydrogen Bond Capacity, and Solubility Considerations for Screening Cascade Fit

The target compound (MW 274.32 g/mol, molecular formula C14H18N4O2) possesses a lower molecular weight and a distinct hydrogen bond donor/acceptor profile compared to the uracandolate series (typical MW > 400 g/mol due to carboxylate and extended aryl substituents) and the phenyl-linked analog (MW 322.36 g/mol for C18H18N4O2) . With 3 hydrogen bond donors (urea NH, amide NH, indole position?) and 3 hydrogen bond acceptors (urea C=O, amide C=O), it sits within a favorable range for CNS drug-likeness (consistent with Lipinski's rules). In contrast, the larger uracandolates and phenyl analogs exceed preferred physicochemical parameters for certain screening formats. No experimental solubility, logP, or permeability data have been publicly reported for CAS 899990-47-7.

Drug-like Properties Physicochemistry Screening Design

Defensible Application Scenarios for N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 899990-47-7) Based on Available Evidence


Scaffold Diversification in Indole-Urea-Acetamide Focused Libraries for 5-Lipoxygenase Inhibitor Screening

Given the patent-established relevance of indole-urea-acetamide hybrids as 5-LOX inhibitors [1], this compound may serve as a structurally distinct entry (ethyl linker vs. common phenyl or carboxylate linkers) in focused compound libraries aimed at exploring linker SAR in 5-LOX inhibition campaigns. Users should note that individual IC50 values are not reported and should be determined in-house.

Negative Control or Comparator for Uracandolate-Based CARM1 Activator Studies

The absence of the indole carboxylate group, which is essential for CARM1 activation in the uracandolate series [2], makes CAS 899990-47-7 a structurally rational negative control compound to confirm carboxylate-dependence of CARM1 activation in cellular and biochemical assays.

Physicochemical Benchmarking of Indole-Ureido-Acetamide Series in ADMET Screening Cascades

With a molecular weight of 274.32 and a favorable HBD/HBA profile , this compound can be benchmarked alongside larger analogs (phenyl-linked, carboxylate-containing) in parallel artificial membrane permeability assays (PAMPA), metabolic stability, and solubility screens to establish SAR trends for the chemotype's pharmacokinetic properties.

Synthetic Intermediate for Derivatization Toward Bioactive Indole-Urea Hybrids

The synthesis route from 1-methyl-1H-indole-3-carboxylic acid via ethylenediamine coupling and subsequent acylation [3] positions this compound as a versatile intermediate for further derivatization—for example, introduction of various acyl groups or elaboration of the urea moiety—to generate bespoke screening candidates.

Quote Request

Request a Quote for N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.